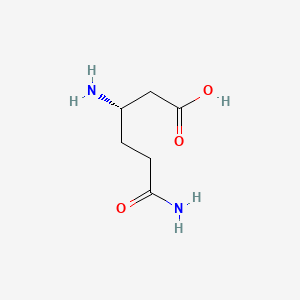

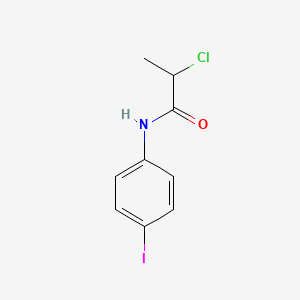

Methyl 6-isopropyl-1H-indole-2-carboxylate

説明

“Methyl 6-isopropyl-1H-indole-2-carboxylate” is a chemical compound that has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production . It has a high affinity for aldehydes and can cross the blood-brain barrier into the brain . It has also been shown to be effective against pancreatic cancer cells in vitro .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis

“this compound” has been found to be a reactant in various chemical reactions. For instance, it has been used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase . It has also been used in the synthesis of stilbene-based antitumor agents .科学的研究の応用

Synthesis and Structural Analysis

- Methyl 6-isopropyl-1H-indole-2-carboxylate has been explored in the synthesis of various conformationally constrained tryptophan analogs. These analogs are designed for peptide and peptoid conformation elucidation studies, with a focus on limiting side chain flexibility while leaving amine and carboxylic acid groups open for further modification (Horwell et al., 1994).

Antiproliferative Activity

- In the realm of cancer research, certain indole-2-carboxylate derivatives, which are related to this compound, have shown notable antiproliferative activity against various cancer cells. This includes compounds like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (Ji et al., 2014).

Infrared Probes

- Methyl indole-4-carboxylate, closely related to this compound, has been studied as a potential fluorescent and infrared probe. It shows promise in sensing local hydration environments, which is crucial in protein structure and dynamics studies (Liu et al., 2020).

Thermodynamic Properties

- The thermodynamic properties of alkyl 1H-indole carboxylate derivatives, a group that includes this compound, have been extensively studied. This includes determinations of molar enthalpies of formation and sublimation, which are important for understanding their stability and reactivity (Carvalho et al., 2016).

Safety and Hazards

“Methyl 6-isopropyl-1H-indole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment as required .

作用機序

Target of Action

Indole derivatives, such as Methyl 6-isopropyl-1H-indole-2-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to show inhibitory activity against various viruses . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound interacts with its targets, leading to changes that inhibit the activity of the virus.

Biochemical Pathways

Indole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The result of the action of this compound is likely to be dependent on the specific biological activity it is exerting. For example, in its antiviral activity, the compound may inhibit the replication of the virus, leading to a decrease in viral load .

特性

IUPAC Name |

methyl 6-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16-3)14-11(10)6-9/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJTTYFNHSPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)